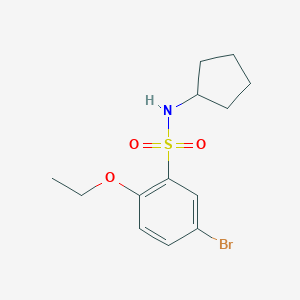
5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₈BrNO₃S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a cyclopentyl group, and an ethoxy group attached to a benzenesulfonamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide typically involves the following steps:
Cyclopentylation: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentylamine (C₅H₉NH₂) and a suitable leaving group on the benzenesulfonamide.
Ethoxylation: The ethoxy group can be added through an etherification reaction using ethanol (C₂H₅OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Continuous Bromination: Using a flow reactor to control the bromination step efficiently.
Automated Cyclopentylation: Employing automated systems to handle the nucleophilic substitution reaction.
Batch Ethoxylation: Conducting the etherification in batch reactors with precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide (OH⁻) or amines (RNH₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in the study of enzyme inhibition and protein binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound is used as a building block in the synthesis of more complex chemical entities.
Wirkmechanismus
The mechanism of action of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopentyl and ethoxy groups contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-N-cyclopentylbenzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
5-Bromo-2-ethoxybenzenesulfonamide: Lacks the cyclopentyl group, potentially altering its binding affinity and specificity.
N-Cyclopentyl-2-ethoxybenzenesulfonamide: Lacks the bromine atom, which may reduce its effectiveness as an enzyme inhibitor.
Uniqueness
5-Bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide is unique due to the combination of its bromine, cyclopentyl, and ethoxy groups, which confer specific chemical properties and biological activities. This combination makes it a versatile compound for various applications in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-2-18-12-8-7-10(14)9-13(12)19(16,17)15-11-5-3-4-6-11/h7-9,11,15H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFARLORHKQCDQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
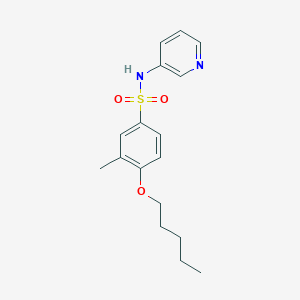
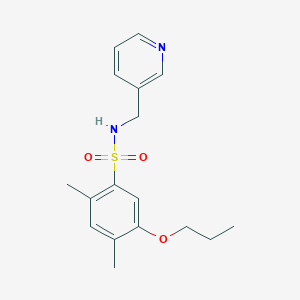
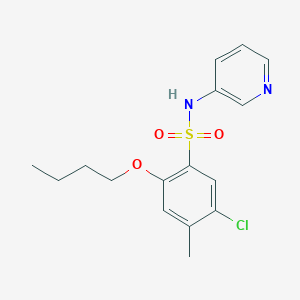

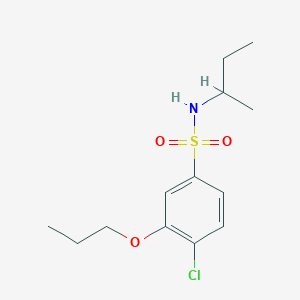

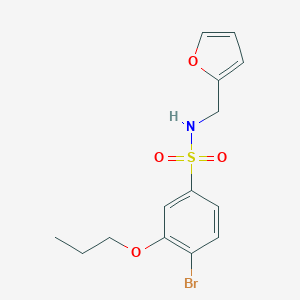

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)

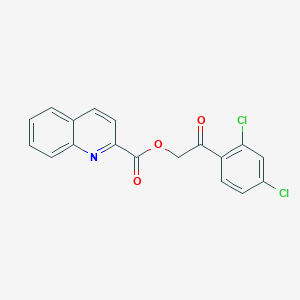
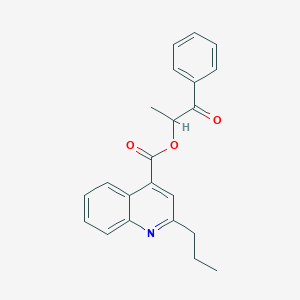
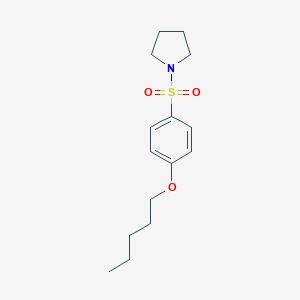
![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)
